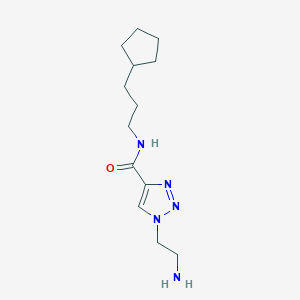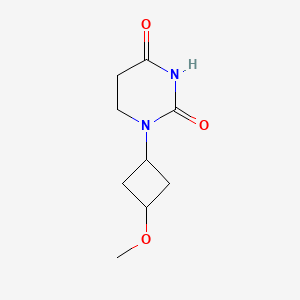
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用机制
The mechanism of action of 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound can inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory properties. Additionally, this compound can induce apoptosis in cancer cells and inhibit cancer cell growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, which may contribute to its potential in treating neurological disorders.
实验室实验的优点和局限性
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neurological disorder treatments. Additionally, this compound is relatively easy to synthesize using various methods. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
未来方向
There are several future directions for research on 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide. One direction is to further study the mechanism of action of this compound to better understand how it works and to identify potential targets for therapeutic interventions. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Future research could also explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
合成方法
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide can be synthesized using various methods. One method involves the reaction of 3-cyclopentylpropylamine with 1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting compound is then reacted with 2-bromoethylamine hydrobromide to obtain the final product.
科学研究应用
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been studied for its potential in various scientific research applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in macrophages. Another study found that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c14-7-9-18-10-12(16-17-18)13(19)15-8-3-6-11-4-1-2-5-11/h10-11H,1-9,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZIEWLHWQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)